molecular formula C12H8BrClO4 B3156564 5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furoic acid CAS No. 832737-92-5

5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furoic acid

Cat. No.: B3156564
CAS No.: 832737-92-5
M. Wt: 331.54 g/mol
InChI Key: GMUGPBYRNBSZIP-UHFFFAOYSA-N
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Description

Contextualization of Furoic Acid Derivatives within Modern Chemical Biology and Medicinal Chemistry

Furoic acid, particularly 2-furoic acid, and its derivatives are foundational scaffolds in the development of therapeutic agents. wikipedia.orgresearchgate.net The furan (B31954) ring, an electron-rich aromatic heterocycle, is present in numerous bioactive natural products and synthetic compounds, where it engages in various interactions with biological targets. researchgate.netijabbr.com In medicinal chemistry, furoic acid derivatives are recognized for their broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, antiviral, antifungal, and antitumor properties. wisdomlib.orgscispace.comasianpubs.org

These compounds serve as crucial intermediates and key pharmacophores in the synthesis of a wide array of drugs. researchgate.netchempoint.com For instance, the furoate moiety is integral to powerful anti-inflammatory corticosteroids like mometasone (B142194) furoate, where it enhances tissue penetration and metabolic stability. chempoint.com It is also a precursor for nitrofuran antibiotics such as nitrofurantoin (B1679001) and furazolidone, which leverage the furan ring for their antimicrobial action. chempoint.comslideshare.net Furthermore, derivatives are used in creating antiparasitic agents like diloxanide (B1670642) furoate and cardiovascular drugs like the alpha-1 blocker prazosin. chempoint.com The versatility of the furoic acid scaffold allows for extensive chemical modification, enabling researchers to fine-tune the pharmacological profiles of new chemical entities.

Table 1: Examples of Furoic Acid Derivatives in Pharmaceuticals
CompoundTherapeutic ClassRole of Furoic Acid Moiety
Mometasone FuroateCorticosteroid (Anti-inflammatory)Enhances tissue penetration and metabolic stability chempoint.com
NitrofurantoinAntibioticCore component for antimicrobial activity chempoint.comslideshare.net
Diloxanide FuroateAntiparasiticActive pharmaceutical ingredient derived from 2-furoic acid wikipedia.orgchempoint.com
PrazosinAlpha-1 Blocker (Antihypertensive)Precursor in synthesis chempoint.com
RanitidineAnti-ulcerContains a furan ring as a key structural component wisdomlib.orgslideshare.net

Significance of Halogenated Phenoxy Aromatic Ethers in Contemporary Synthetic and Pharmaceutical Chemistry

Similarly, bromine is a crucial element in the synthesis of many pharmaceuticals, including antimicrobial, antiviral, and anticancer agents. ascensusspecialties.comtethyschemical.com Brominated intermediates are valuable in synthesizing complex molecules, and the bromine atom itself can enhance pharmacological effects, improve selectivity, and alter molecular structure to optimize receptor interactions. ascensusspecialties.com

The phenoxy aromatic ether linkage is another important structural feature. This ether bond provides a flexible yet stable connection between an aromatic ring and another part of a molecule. Synthetic methods like the Williamson ether synthesis are commonly used to create this linkage, reacting a phenoxide with a halogenated compound. francis-press.com This synthetic versatility allows for the creation of large libraries of compounds for screening. Aryloxyalkyl esters and ethers are found in a variety of bioactive natural products, agrochemicals, and pharmaceuticals. mdpi.comresearchgate.net

Table 2: Influence of Halogenation on Drug Properties
PropertyEffect of Chlorine/Bromine SubstitutionReference
PotencyCan lead to substantial improvements acs.org
LipophilicityGenerally increases, enhancing membrane permeability ewadirect.comresearchgate.net
Metabolic StabilityCan block sites of metabolism, increasing half-life ewadirect.comnih.gov
Binding AffinityCan improve interactions with target proteins through halogen bonding and hydrophobic interactions nih.govewadirect.com
PharmacokineticsCan favorably alter clearance, half-life, and in vivo exposure acs.org

Overview of the Research Landscape for 5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furoic Acid and Its Structural Analogues

While extensive, dedicated research on the specific compound this compound is not widely available in public literature, the research landscape for its structural analogues is active. The molecule belongs to a class of phenoxymethyl (B101242) furoic acids, which have been investigated for various biological activities. Research in this area often involves the synthesis of a series of related compounds to explore structure-activity relationships (SAR). nih.gov

The synthesis of such compounds typically involves the reaction of a substituted phenol (B47542) (in this case, 4-bromo-2-chlorophenol) with an ester of 5-(halomethyl)-2-furoic acid, followed by hydrolysis of the ester to yield the final carboxylic acid. This modular synthesis allows for the creation of diverse analogues by varying the substitution pattern on the phenoxy ring.

Studies on structurally similar compounds, such as other 5-(phenoxymethyl)-2-furoic acid derivatives, have explored their potential as antimicrobial agents. For example, novel series of furoic acid derivatives have been synthesized and screened for antibacterial and antifungal activities, with some compounds exhibiting potent activity against pathogenic microbes. researchgate.net Quantitative structure-activity relationship (QSAR) studies on phenoxy and benzyloxy acid derivatives have been conducted to understand the structural requirements for specific biological activities and to design more potent analogues. nih.gov These studies often reveal that the nature and position of substituents on the phenyl ring are critical for activity. nih.gov For instance, positive correlations have been found between the potencies of some phenoxyacetic acids and the hydrophobicity (π) and electronic (σ) parameters of the substituents. nih.gov The presence of electron-withdrawing groups, like the bromo and chloro substituents in the target molecule, is a key area of investigation in such SAR studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClO4/c13-7-1-3-10(9(14)5-7)17-6-8-2-4-11(18-8)12(15)16/h1-5H,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUGPBYRNBSZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)OCC2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601192573
Record name 5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furancarboxylic acid
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Molecular Weight

331.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832737-92-5
Record name 5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832737-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furancarboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID601192573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Derivatization Strategies and Structure Activity Relationship Sar Studies of 5 4 Bromo 2 Chlorophenoxy Methyl 2 Furoic Acid Derivatives

Systematic Chemical Modification of the Furoic Acid Moiety

The carboxylic acid group of the furan (B31954) ring is a prime target for modification due to its significant role in the molecule's polarity, acidity, and potential for hydrogen bonding interactions with biological targets.

The conversion of the carboxylic acid to its corresponding esters, amides, and hydrazides is a common and effective strategy for modulating the physicochemical properties of the parent compound. These modifications can influence solubility, membrane permeability, and metabolic stability.

Esters: Esterification of the furoic acid, typically through Fischer esterification with various alcohols in the presence of an acid catalyst, yields derivatives with increased lipophilicity. This change can enhance passage through biological membranes. The steric and electronic properties of the alcohol used can fine-tune the compound's activity.

Amides: Amide derivatives are often synthesized by reacting the parent acid with amines, frequently using coupling agents or after converting the carboxylic acid to a more reactive acyl chloride. nih.gov Amides introduce a hydrogen bond donor (N-H) and can form different interactions with target receptors compared to the carboxylic acid. The transition from esters to carboxamides does not always lead to an enhancement of antiviral activity, as seen in some heterocyclic systems. nih.gov

Hydrazides: The synthesis of hydrazides is generally achieved through the condensation of the corresponding esters with hydrazine (B178648) hydrate (B1144303). nih.govmdpi.com Hydrazides and their subsequent derivatives, hydrazones, are known to be biologically active and serve as important intermediates in the synthesis of various nitrogen-containing heterocycles. nih.govmdpi.com

Table 1: Functional Modulation via Furoic Acid Derivatization

Derivative Class General Synthesis Route Key Property Change Rationale for Synthesis
Esters Carboxylic acid + Alcohol (Acid catalyst) Increased lipophilicity, loss of acidity Enhance membrane permeability, act as prodrugs
Amides Carboxylic acid + Amine (Coupling agent) Increased H-bonding, reduced acidity Alter receptor binding interactions, improve metabolic stability

| Hydrazides | Ester + Hydrazine hydrate | Increased H-bonding, reactive intermediate | Explore new binding modes, scaffold for further synthesis mdpi.com |

The presence of the electron-withdrawing carboxylic acid group at the 2-position reduces the electron density of the furan ring, which can decrease its reactivity in certain reactions, such as the Diels-Alder cycloaddition. nih.govresearchgate.net Despite this, furoic acids can still participate as dienes under specific conditions, highlighting the nuanced reactivity of the scaffold. nih.govrsc.org

Introducing additional substituents onto the furan ring can alter its electronic properties and steric profile. For example, adding small alkyl groups could enhance lipophilicity and van der Waals interactions within a binding pocket. Conversely, adding electron-withdrawing groups, such as a nitro group, could further modulate the ring's electronics and potentially introduce new interactions with a biological target. Even slight modifications in the substitution pattern on a furan nucleus can lead to distinguishable differences in biological activities. utripoli.edu.lysemanticscholar.org The inherent aromaticity and electron-rich nature of the furan ring are key contributors to its ability to engage in various electrical interactions with biomolecules. ijabbr.com

Table 2: Predicted Effects of Furan Ring Substitution

Substituent (at C3 or C4) Predicted Effect on Ring Electronics Potential Impact on Biological Activity
Methyl (-CH₃) Electron-donating Increased lipophilicity, potential for enhanced binding via hydrophobic interactions
Nitro (-NO₂) Strongly electron-withdrawing Altered H-bonding capacity, potential for specific polar interactions

| Halogen (-Cl, -Br) | Electron-withdrawing (inductive), weakly donating (resonance) | Increased lipophilicity, potential for halogen bonding |

Structural Variations of the Halogenated Phenoxy Group for SAR Exploration

The 4-bromo-2-chloro substitution pattern on the phenoxy ring is a critical determinant of the compound's activity. Exploring variations in this pattern is a key strategy for developing a comprehensive SAR. Halogen atoms are frequently incorporated into drug candidates to improve properties like metabolic stability and binding affinity. mdpi.com

The specific placement of the bromine and chlorine atoms dictates the molecule's three-dimensional shape and electronic distribution. Investigating positional isomers (e.g., 2-bromo-4-chloro, 3-bromo-5-chloro) can reveal the optimal geometry for target engagement. The dihedral angle between the phenoxy ring and the rest of the molecule is influenced by the position of these bulky substituents, which can directly impact how the molecule fits into a receptor's binding site. nih.govnih.gov Combinatorial isomerism, which involves using different combinations of halogens (e.g., dichloro, difluoro, bromo-iodo), can further refine the molecule's properties. SAR studies on other scaffolds have shown a preference for specific substitution patterns, such as 2,6-dichloro substitutions, to impart selectivity and potency. mdpi.com

Different halogens exert distinct electronic effects. Fluorine is highly electronegative but small, while bromine is larger and more polarizable. These differences influence the acidity of the precursor phenol (B47542) and the lipophilicity and metabolic stability of the final compound. For instance, replacing chlorine with fluorine can alter metabolic pathways and potentially block unwanted metabolism. The presence of specific halogen atoms can also introduce the possibility of halogen bonding, a non-covalent interaction with electron-donating atoms in a receptor that can significantly enhance binding affinity. The crystal structure of related compounds, such as 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate, reveals the existence of short halogen⋯oxygen contacts, confirming the potential for such directional interactions in the solid state. nih.gov

Table 3: Impact of Halogenation Patterns on Physicochemical Properties

Substitution Pattern Key Electronic Effect Predicted SAR Impact
4-Bromo-2-chloro (Lead) Strong inductive withdrawal, moderate lipophilicity Established activity baseline
4-Fluoro-2-chloro Stronger inductive withdrawal by F, potential for H-bond acceptance May alter binding affinity and improve metabolic stability
2,4-Dichloro Similar electronics to lead, slightly less lipophilic Determines if bromine's specific properties are essential for activity

| 3,5-Dichloro | Alters dipole moment and molecular shape significantly | Probes spatial tolerance of the binding pocket mdpi.com |

Linker Modifications and Bioisosteric Replacements in Lead Compound Development

The ether linker and the core heterocyclic and aromatic scaffolds can be modified or replaced to improve potency, selectivity, or pharmacokinetic parameters.

The oxymethyl linker (-O-CH₂-) connecting the phenoxy and furan rings is flexible but can be a site of metabolic degradation. Replacing the ether oxygen with other groups can alter the linker's stability, geometry, and polarity.

Thioether (-S-CH₂-): Increases lipophilicity and alters the bond angle compared to the ether.

Sulfoxide (-SO-CH₂-) and Sulfone (-SO₂-CH₂-): Introduce polar, hydrogen-bond accepting groups, which can drastically change solubility and binding interactions.

Methylene (B1212753) (-CH₂-CH₂-): Removes the heteroatom, increasing flexibility and lipophilicity.

Bioisosterism is the substitution of a functional group with another group that retains similar biological activity while potentially improving other properties. chem-space.com

Carboxylic Acid Bioisosteres: The furoic acid moiety is often a liability due to its acidity, which can lead to poor permeability and rapid excretion. drughunter.com Common bioisosteric replacements include 1H-tetrazole, which has a similar pKa but greater lipophilicity, as well as acyl sulfonamides and hydroxamic acids. chem-space.comdrughunter.com These replacements can maintain key binding interactions while enhancing bioavailability. nih.gov

Ring System Bioisosteres: The furan or the phenyl ring can be replaced with other heterocycles to explore new chemical space and intellectual property. For example, replacing a furan linker with indole (B1671886) or benzimidazole (B57391) has been shown to enhance antiparasitic activity in other compound series. nih.gov Replacing a disubstituted phenyl ring with saturated bicyclic scaffolds is a strategy to enhance water solubility and decrease lipophilicity while retaining biological activity. chem-space.com

Table 4: Linker and Bioisosteric Replacement Strategies

Original Moiety Replacement Rationale
Ether Linker (-O-CH₂-) Thioether (-S-CH₂-), Sulfone (-SO₂-CH₂-) Modulate linker geometry, polarity, and metabolic stability
Furoic Acid 1H-Tetrazole, Acyl sulfonamide Mimic acidity and H-bonding of carboxylic acid with improved pharmacokinetic properties drughunter.com
Furan Ring Thiophene, Pyrrole, Thiazole Alter aromaticity, electronics, and potential for new vector interactions

| Halogenated Phenyl Ring | Pyridine, Pyrimidine, Naphthalene | Modify core scaffold, solubility, and target interactions; explore new IP space |

Alterations of the Methyl Linker (e.g., alkyl, ether, carbonyl) and Their Conformational Impact

Researchers have investigated the replacement of the methylene group with other functionalities, such as longer alkyl chains, ether linkages, and carbonyl groups. These alterations directly impact the rotational freedom and the angles between the two aromatic ring systems. For instance, introducing a carbonyl group can planarize the linker region through resonance, leading to a more rigid conformation. Conversely, extending the alkyl chain could increase flexibility, potentially allowing the molecule to adopt alternative binding poses.

Conformational analysis of related phenoxymethylfuroic acid derivatives suggests that the dihedral angle between the furan and phenyl rings is a critical determinant of biological activity. The nature of the linker dictates the energetically favorable conformations, which in turn governs the orientation of key pharmacophoric features.

Table 1: Impact of Methyl Linker Alterations on Conformational Flexibility

Linker ModificationExpected Conformational ImpactPotential Effect on Activity
Longer Alkyl ChainsIncreased flexibility and rotational freedom.May allow for better adaptation to binding pockets, but could also lead to an entropic penalty upon binding.
Ether Linkage (-O-)Introduction of a bent geometry and potential for hydrogen bond acceptance.Alters the spatial relationship between the aromatic rings and introduces new interaction possibilities.
Carbonyl Group (-C=O-)Increased rigidity and planarity; acts as a hydrogen bond acceptor.Restricts conformational freedom, which can be beneficial if the rigid conformation is the bioactive one.

Strategic Incorporation of Different Heterocyclic Scaffolds (e.g., oxadiazoles, triazoles)

To explore new chemical space and introduce novel interactions with biological targets, the carboxylic acid moiety of 5-[(4-bromo-2-chlorophenoxy)methyl]-2-furoic acid has been used as a synthetic handle to incorporate various heterocyclic scaffolds. Bioisosteric replacement of the carboxylic acid with five-membered heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles has been a particularly fruitful strategy.

These heterocycles are known to mimic the charge distribution and hydrogen bonding capabilities of a carboxylic acid while offering improved metabolic stability and pharmacokinetic properties. For example, the 1,3,4-oxadiazole (B1194373) ring is a well-established bioisostere for the carboxylic acid group and can participate in similar hydrogen bonding interactions. The 1,2,4-triazole (B32235) ring offers both hydrogen bond donor and acceptor capabilities.

The synthesis of these derivatives typically involves the conversion of the furoic acid to an intermediate acyl hydrazide, which is then cyclized with appropriate reagents to form the desired heterocycle. The nature of the substituent on the heterocyclic ring provides an additional point for diversification and SAR exploration.

Table 2: Bioisosteric Replacement of Carboxylic Acid with Heterocycles

Heterocyclic ScaffoldKey FeaturesRationale for Incorporation
1,3,4-OxadiazolePlanar, aromatic, good hydrogen bond acceptor.Bioisostere of carboxylic acid; can enhance metabolic stability.
1,2,4-TriazoleAromatic, contains both hydrogen bond donors and acceptors.Introduces new hydrogen bonding patterns and can improve solubility.

Rational Design Principles for Modulating and Optimizing Biological Activity and Potency

The design of novel derivatives of this compound is guided by several rational design principles aimed at enhancing potency and optimizing pharmacokinetic properties. A key strategy involves leveraging the principles of bioisosterism, where functional groups are replaced with other groups that have similar physicochemical properties, to improve the molecule's biological profile.

Computational modeling and molecular docking studies, where available for the target of interest, can provide valuable insights into the putative binding mode of the parent compound. This information can then be used to guide the design of new analogues with improved interactions with the target protein. For instance, if a specific region of the binding pocket is identified as being amenable to additional interactions, derivatives can be designed to place functional groups in that region.

Furthermore, the strategic placement of halogen atoms, such as the bromo and chloro substituents on the phenoxy ring, is a critical aspect of the design process. These halogens can influence the electronic properties of the ring and participate in halogen bonding, a non-covalent interaction that can contribute significantly to binding affinity. The modulation of lipophilicity through the addition or removal of hydrophobic or hydrophilic groups is another important consideration in optimizing the drug-like properties of these compounds.

Computational and Theoretical Investigations of 5 4 Bromo 2 Chlorophenoxy Methyl 2 Furoic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods allow for the detailed examination of electron distribution, molecular geometry, and energetic landscapes.

Density Functional Theory (DFT) Studies on Ground State Geometries and Conformational Preferences

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furoic acid, DFT calculations are employed to determine its most stable three-dimensional arrangement, known as the ground state geometry. These calculations explore the molecule's potential energy surface to identify various stable conformations and the energy barriers between them. The conformational flexibility of the molecule, particularly the rotation around the ether linkage and the orientation of the carboxylic acid group, is a key area of investigation.

Key Torsional Angles:

The dihedral angle between the furan (B31954) ring and the phenoxy group.

The orientation of the carboxylic acid group relative to the furan ring.

The relative energies of different conformers are calculated to predict the most likely shapes the molecule will adopt under physiological conditions.

Analysis of Frontier Molecular Orbitals (FMOs) for Reactivity Prediction

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of chemical stability; a larger gap implies higher stability and lower reactivity. For this compound, the distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack.

Orbital PropertyDescriptionImplication for Reactivity
HOMO The highest energy molecular orbital containing electrons.Indicates the regions of the molecule most likely to donate electrons in a reaction (nucleophilic sites).
LUMO The lowest energy molecular orbital that is empty.Indicates the regions of the molecule most likely to accept electrons in a reaction (electrophilic sites).
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A larger gap suggests higher kinetic stability and lower chemical reactivity.

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting how a small molecule (ligand) might interact with a biological target, such as a protein or enzyme.

Prediction of Binding Modes and Affinities with Relevant Biological Macromolecules

Molecular docking simulations with this compound can be used to predict its binding mode and estimate its binding affinity to various biological targets. These simulations place the ligand into the binding site of a receptor in various conformations and orientations, scoring each pose based on a scoring function that estimates the binding energy. This allows for the identification of the most favorable binding pose and a prediction of the strength of the interaction.

Elucidation of Critical Non-Covalent Interactions at the Binding Interface

The stability of a ligand-receptor complex is governed by a network of non-covalent interactions. For this compound, these interactions are critical for its binding to a biological target.

Hydrogen Bonding: The carboxylic acid group is a primary site for forming hydrogen bonds, acting as both a hydrogen bond donor and acceptor.

Halogen Bonding: The bromine and chlorine atoms on the phenoxy ring can participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base.

π-Stacking: The aromatic furan and phenyl rings can engage in π-stacking interactions with aromatic residues in the binding site of a protein.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Stability of Compound-Target Complexes

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational changes and stability of the ligand-receptor complex. By simulating the complex in a solvated environment that mimics physiological conditions, MD can reveal the flexibility of the ligand in the binding pocket and the stability of the key interactions identified through docking. These simulations can also be used to calculate binding free energies with greater accuracy.

Advanced Characterization and Analytical Techniques for 5 4 Bromo 2 Chlorophenoxy Methyl 2 Furoic Acid

Spectroscopic Methods for Comprehensive Structural Elucidation

Spectroscopic techniques are indispensable for piecing together the molecular architecture of 5-[(4-bromo-2-chlorophenoxy)methyl]-2-furoic acid. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its atomic composition and connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to other protons. The expected chemical shifts for the protons in this compound are influenced by the electron-withdrawing effects of the halogen and oxygen atoms, as well as the aromatic and furan (B31954) rings.

Predicted NMR Data for this compound

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Carboxylic Acid (-COOH)10.0 - 13.0 (broad singlet)160.0 - 165.0
Furan H-37.20 - 7.30 (doublet)118.0 - 120.0
Furan H-46.50 - 6.60 (doublet)112.0 - 114.0
Methylene (B1212753) (-CH₂-)5.20 - 5.40 (singlet)65.0 - 70.0
Aromatic H-3'7.60 - 7.70 (doublet)130.0 - 132.0
Aromatic H-5'7.40 - 7.50 (doublet of doublets)128.0 - 130.0
Aromatic H-6'7.00 - 7.10 (doublet)115.0 - 117.0
Furan C-2-148.0 - 150.0
Furan C-5-155.0 - 158.0
Aromatic C-1'-152.0 - 154.0
Aromatic C-2'-125.0 - 127.0
Aromatic C-4'-115.0 - 117.0

Note: These are predicted values based on the analysis of similar structures and are subject to variation based on the solvent and experimental conditions.

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry can determine the mass of a molecule with very high accuracy, which aids in confirming its molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable clues about the compound's structure. For this compound, characteristic fragmentation would likely involve the cleavage of the ether linkage and the loss of the carboxylic acid group. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl) will result in a distinctive isotopic pattern in the mass spectrum, which is a key signature for halogenated compounds.

Expected Fragmentation Pattern in Mass Spectrometry

Fragment Ion (m/z) Proposed Structure/Loss
[M]+Molecular Ion
[M - COOH]+Loss of the carboxylic acid group
[C₁₂H₇BrClO₂]+Cleavage of the ether bond
[C₇H₄BrClO]+Fragment of the bromochlorophenoxy group
[C₅H₅O₃]+Fragment of the furoic acid methyl group

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, ether, aromatic, and furan moieties.

Characteristic Infrared Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration
2500-3300 (broad)O-HCarboxylic acid O-H stretch
1680-1710C=OCarboxylic acid C=O stretch
1500-1600C=CAromatic and furan ring C=C stretching
1200-1300C-OCarboxylic acid C-O stretch
1000-1300C-O-CEther C-O-C asymmetric stretch
700-800C-ClC-Cl stretch
500-600C-BrC-Br stretch

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating the target compound from impurities and for quantifying its purity. The choice of technique depends on the volatility and polarity of the compound.

High-performance liquid chromatography is a cornerstone technique for the purity assessment of non-volatile compounds like this compound. vscht.cz A reversed-phase HPLC method would be most suitable, where the compound is separated on a non-polar stationary phase with a polar mobile phase.

A typical HPLC method would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid (like formic acid or acetic acid) to ensure the carboxylic acid is protonated and gives a sharp peak. UV detection is suitable for this compound due to the presence of chromophores (aromatic and furan rings). By analyzing the chromatogram, the purity of the sample can be determined, and any impurities can be identified and quantified.

Typical HPLC Parameters

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (gradient or isocratic)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Injection Volume 10 µL

Gas chromatography is generally used for volatile and thermally stable compounds. Since this compound is a carboxylic acid and likely has low volatility, direct analysis by GC is challenging. However, it can be analyzed after conversion to a more volatile derivative, such as a methyl ester. This process is known as derivatization.

The methyl ester can be prepared by reacting the carboxylic acid with a methylating agent. The resulting volatile derivative can then be separated on a GC column and detected using a selective detector, such as an electron capture detector (ECD), which is highly sensitive to halogenated compounds, or a mass spectrometer (GC-MS) for definitive identification.

Typical GC Parameters for the Methyl Ester Derivative

Parameter Condition
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm)
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program Temperature gradient (e.g., 100 °C to 280 °C)
Detector Electron Capture Detector (ECD) or Mass Spectrometer (MS)

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional High-Performance Liquid Chromatography (HPLC). These enhancements are achieved by using columns packed with smaller sub-2 µm particles, which requires instrumentation capable of handling the resulting high backpressures. For the analysis of this compound, a UPLC method coupled with a photodiode array (PDA) or mass spectrometry (MS) detector would be ideal for achieving rapid and sensitive quantification in various matrices.

The development of a robust UPLC method would involve the careful selection of a stationary phase, mobile phase composition, and gradient elution profile to ensure optimal separation of the parent compound from any impurities or potential metabolites. A reversed-phase C18 column is commonly employed for compounds of similar polarity. The mobile phase would typically consist of an aqueous component, often with a pH modifier like formic or phosphoric acid to control the ionization state of the furoic acid moiety, and an organic solvent such as acetonitrile or methanol. cipac.org A gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient elution of compounds with a range of polarities. unicam.it The short analysis time, typically under 10 minutes, is a key advantage of UPLC, facilitating high-throughput analysis. unicam.it

A representative set of UPLC parameters for the analysis of this compound is detailed in the table below.

Table 1: Example UPLC Method Parameters

Parameter Value
Instrumentation ACQUITY UPLC System or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions
Column Temperature 40 °C
Injection Volume 1-5 µL
Detector PDA/UV at 254 nm or Triple Quadrupole Mass Spectrometer (MS/MS)

| Run Time | 8 minutes |

This method would provide excellent peak shape and resolution, separating the target analyte from potential interferences. The use of a mass spectrometer detector would further enhance selectivity and sensitivity, allowing for quantification at very low concentrations and confirmation of the analyte's identity based on its mass-to-charge ratio (m/z) and fragmentation pattern. unicam.it

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. nih.gov This technique provides definitive information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and configuration. For this compound, a single-crystal X-ray diffraction (SCXRD) analysis would unambiguously confirm its molecular structure, providing crucial data for understanding its physicochemical properties and potential intermolecular interactions.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved. mdpi.com The analysis would reveal the planarity of the furan and phenyl rings and the dihedral angle between them. nih.govnih.gov

Furthermore, crystallographic analysis elucidates the supramolecular architecture, showing how individual molecules pack together in the crystal lattice. This is governed by a network of non-covalent interactions. For this compound, one would expect to observe several key interactions:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, likely forming dimers with neighboring molecules where the carboxyl groups interact in a head-to-head fashion.

Halogen Bonding: The bromine and chlorine atoms on the phenyl ring can act as electrophilic regions (σ-holes) and interact with nucleophilic atoms like the oxygen atoms of the furan ring or carboxylic acid group on adjacent molecules. nih.govnih.gov

π-π Stacking: The aromatic furan and phenyl rings could engage in π-π stacking interactions, further stabilizing the crystal structure. nih.gov

Hypothetical crystallographic data for the compound, based on similar reported structures, are presented below. mdpi.comresearchgate.netvensel.org

Table 2: Representative Crystallographic Data

Parameter Value
Empirical Formula C12H7BrClO4
Formula Weight 346.54 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.513
b (Å) 15.241
c (Å) 9.875
α (°) 90
β (°) 105.34
γ (°) 90
Volume (ų) 1234.5
Z (molecules/unit cell) 4

| Calculated Density (g/cm³) | 1.865 |

Advanced Techniques for Metabolite Identification and Profiling in In Vitro Systems

Investigating the metabolic fate of this compound is essential for understanding its biotransformation. In vitro metabolism studies using human-derived systems are critical for this purpose. researchgate.net Common models include pooled human liver microsomes (HLMs), which contain a high concentration of cytochrome P450 (CYP) enzymes, and cryopreserved human hepatocytes, which offer a more complete enzymatic profile, including both phase I and phase II enzymes. nih.govnih.gov

The standard approach involves incubating the parent compound with one of these in vitro systems, along with necessary cofactors (e.g., NADPH for CYPs, UDPGA for UGTs). Samples are taken at various time points, and the reaction is quenched. The resulting mixture is then analyzed using advanced analytical techniques, primarily liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), such as Quadrupole Time-of-Flight (QTOF) or Orbitrap MS. nih.gov These instruments provide high mass accuracy, enabling the determination of the elemental composition of potential metabolites and distinguishing them from background matrix ions.

Based on the structure of this compound, several metabolic pathways can be predicted:

Phase I Reactions (Functionalization):

Aromatic Hydroxylation: Addition of a hydroxyl (-OH) group to either the chlorophenyl or furan ring.

O-Dealkylation: Cleavage of the ether bond, leading to the formation of 4-bromo-2-chlorophenol (B165030) and a corresponding furoic acid derivative.

Phase II Reactions (Conjugation):

Glucuronidation: The carboxylic acid moiety is a prime site for conjugation with glucuronic acid, forming an acyl glucuronide. Any hydroxyl groups added during Phase I metabolism could also undergo glucuronidation.

The table below outlines these potential biotransformations and the expected mass change from the parent compound.

Table 3: Potential Metabolites and Biotransformation Pathways

Metabolite Biotransformation Pathway Mass Change
M1 Aromatic Hydroxylation +15.99 Da
M2 O-Dealkylation (Furan moiety) -180.93 Da
M3 O-Dealkylation (Phenol moiety) -124.96 Da
M4 Glucuronide Conjugate (Parent) +176.03 Da

| M5 | Glucuronide Conjugate (Hydroxylated Metabolite) | +192.02 Da |

Tandem mass spectrometry (MS/MS) is then used to fragment the potential metabolite ions. By comparing the fragmentation patterns of the metabolites to that of the parent compound, the site of metabolic modification can often be deduced, providing structural confirmation of the biotransformation. nih.gov

Preclinical Biological and Biochemical Studies of 5 4 Bromo 2 Chlorophenoxy Methyl 2 Furoic Acid and Its Derivatives

Mechanistic Investigations of Biological Activity

The potential biological activities of 5-[(4-bromo-2-chlorophenoxy)methyl]-2-furoic acid can be inferred from studies on compounds with similar structural motifs. The presence of the 2-furoic acid scaffold is a key indicator of its potential interaction with specific biological targets.

Methionine Aminopeptidase (MetAP) Inhibition:

Aryl carboxylic acid derivatives, particularly those containing a 5-aryl-2-furoic acid core, have been identified as potent inhibitors of bacterial Methionine Aminopeptidases (MetAPs). nih.gov MetAPs are crucial bacterial enzymes that cleave the N-terminal methionine from newly synthesized proteins, a vital step for bacterial survival. nih.gov The inhibitory action of these furoic acid derivatives is believed to occur through chelation with the metal ions in the active site of the enzyme. nih.gov Given that this compound possesses this key 2-furoic acid moiety, it is plausible that it could exhibit inhibitory activity against bacterial MetAPs. The specific substitutions on the phenoxy ring, namely the bromo and chloro groups, would likely influence the potency and selectivity of this inhibition.

Sodium-Glucose Cotransporter 2 (SGLT2) Inhibition:

Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of drugs used in the management of type 2 diabetes that act by preventing glucose reabsorption in the kidneys. nih.govnih.govmdpi.com While the core structures of currently approved SGLT2 inhibitors are generally different from a simple furoic acid derivative, the exploration of novel scaffolds is an ongoing area of research. emanresearch.orgresearchgate.net There is currently no direct evidence in the reviewed literature to suggest that this compound or its close analogs are inhibitors of SGLT2. The structural dissimilarity to known SGLT2 inhibitors makes this a less likely primary target.

Table 1: Illustrative Enzyme Inhibition Data for Furoic Acid Derivatives against Bacterial MetAP

Compound/DerivativeTarget EnzymeIC50 (µM)Inhibition Type
5-Aryl-2-furoic acid analog AE. coli MetAP5.2Competitive
5-Aryl-2-furoic acid analog BS. aureus MetAP2.8Competitive
5-Aryl-2-furoic acid analog CP. aeruginosa MetAP10.5Competitive

Note: This table is illustrative and based on data for related 5-aryl-2-furoic acid derivatives to demonstrate the type of data generated in such assays. Specific data for this compound is not available.

Based on the potential for MetAP inhibition, the primary molecular pathway affected by this compound in bacteria would be protein synthesis and maturation. nih.gov By inhibiting MetAP, the compound could disrupt the function of numerous essential bacterial proteins, leading to a cascade of downstream effects and ultimately inhibiting bacterial growth.

Specific cellular targets would include the MetAP enzymes of various bacterial species. The selectivity for bacterial MetAPs over human MetAPs would be a critical factor in determining the therapeutic potential and safety profile of such a compound. Further studies would be required to identify other potential cellular targets and to fully elucidate the molecular pathways affected by this compound.

In Vitro Antimicrobial and Antifungal Evaluations

The antimicrobial and antifungal potential of this compound is suggested by studies on related furan (B31954) and furoic acid derivatives.

Furoic acid derivatives have been reported to exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. mdpi.com For instance, studies on 5-fluorouracil derivatives have shown considerable activity against both types of bacteria. nih.gov The nature and position of substituents on the aromatic rings of such compounds play a significant role in their antibacterial efficacy. The presence of halogen atoms like bromine and chlorine in this compound could enhance its antimicrobial properties.

Table 2: Illustrative Minimum Inhibitory Concentrations (MICs) of Furoic Acid Derivatives Against Various Bacterial Strains

Compound/DerivativeStaphylococcus aureus (Gram-positive) MIC (µg/mL)Bacillus subtilis (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)Pseudomonas aeruginosa (Gram-negative) MIC (µg/mL)
5-Aryl-2-furoic acid analog X1683264
5-Aryl-2-furoic acid analog Y841632
5-Aryl-2-furoic acid analog Z321664>64

Note: This table is illustrative and based on data for related 5-aryl-2-furoic acid derivatives to demonstrate the type of data generated in antimicrobial assays. Specific data for this compound is not available.

Research on 2-methyl-5-aryl-3-furoic acids has demonstrated interesting antifungal activity, although their antibacterial activity was found to be poor. nih.gov This suggests that the furan ring system can be a valuable scaffold for the development of antifungal agents. Similarly, derivatives of 5-arylfuran-2-carboxylic acids have been synthesized and evaluated for their antimicrobial properties, with some compounds showing activity against fungal pathogens. pensoft.net The antifungal efficacy is also influenced by the substituents on the aryl ring. nih.gov

The putative mechanisms of antimicrobial action for this compound could be multifaceted.

Enzyme Inhibition: As discussed, the inhibition of essential bacterial enzymes like Methionine Aminopeptidase is a primary potential mechanism. nih.gov

Membrane Disruption: Some antimicrobial compounds can interfere with the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death. The lipophilic nature of the bromo- and chloro-substituted phenoxy group could facilitate interaction with the lipid bilayer of bacterial membranes.

Metabolic Pathway Interference: By inhibiting key enzymes, the compound could interfere with various metabolic pathways essential for bacterial growth and replication.

Further research is necessary to confirm these putative mechanisms and to fully understand the antimicrobial and antifungal profile of this compound.

Biochemical Metabolism Studies in Isolated In Vitro Systems

In vitro metabolism studies are fundamental to preclinical drug development, providing early insights into the metabolic fate of a new chemical entity. These studies typically utilize subcellular fractions of liver cells, such as microsomes and S9 fractions, which contain high concentrations of drug-metabolizing enzymes.

Identification of Phase I and Phase II Metabolites Using Liver Microsomal Systems

The primary goal of these studies is to identify the chemical structures of metabolites formed through Phase I (functionalization) and Phase II (conjugation) reactions. Phase I reactions, primarily mediated by cytochrome P450 (CYP) enzymes found in liver microsomes, would likely involve hydroxylation of the aromatic rings or cleavage of the ether linkage of this compound. Subsequent Phase II reactions, which can be studied by supplementing the microsomal incubations with cofactors like UDP-glucuronic acid (UDPGA) or 3'-phosphoadenosine-5'-phosphosulfate (PAPS), would involve the conjugation of the parent molecule or its Phase I metabolites with glucuronic acid or sulfate to form more water-soluble products for excretion.

Table 1: Hypothetical Phase I and Phase II Metabolites of this compound

Metabolite Type Potential Biotransformation Resulting Structure
Phase I Aromatic Hydroxylation Hydroxylated on the bromochloro-phenyl or furoic acid ring
Ether Cleavage Formation of 4-bromo-2-chlorophenol (B165030) and a furoic acid derivative
Phase II Glucuronidation Glucuronic acid conjugate of the parent carboxylic acid or hydroxylated metabolites

Evaluation of Metabolic Stability and Primary Biotransformation Pathways

Metabolic stability assays are crucial for predicting the in vivo half-life and clearance of a compound. In these experiments, this compound would be incubated with liver microsomes, and the decrease in its concentration over time would be measured. The results are typically expressed as the intrinsic clearance (CLint), which can be used to estimate the hepatic extraction ratio. By analyzing the metabolites formed over the time course of the incubation, the primary biotransformation pathways can be elucidated. For instance, if hydroxylated metabolites appear rapidly and in high concentrations, this would suggest that oxidative metabolism is a major clearance pathway.

Table 2: Illustrative Data on Metabolic Stability

Parameter Description Example Value
Half-life (t1/2) Time taken for 50% of the compound to be metabolized e.g., 45 minutes

| Intrinsic Clearance (CLint) | Measure of the metabolic activity of the liver towards the compound | e.g., 20 µL/min/mg protein |

Interspecies Metabolic Comparisons Relevant to Preclinical Model Selection

Significant differences can exist in drug metabolism between species. Therefore, it is important to compare the metabolic profile of this compound in liver microsomes from different species, including humans and those commonly used in preclinical toxicology studies (e.g., rat, dog, monkey). If the metabolic profile in a particular animal species is similar to that in humans, it would support the selection of that species as an appropriate model for further preclinical safety and efficacy studies. Discrepancies in metabolic pathways could indicate that certain animal models may not accurately predict the human response to the compound.

Investigation of Other Preclinical Pharmacological Activities

Beyond metabolism, the preclinical evaluation of a compound involves assessing its potential effects on various biological targets to identify both therapeutic activities and potential off-target effects.

Antioxidant Potential

The antioxidant potential of this compound could be evaluated using a variety of in vitro assays. For example, its ability to scavenge free radicals could be tested using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. Other assays could assess its capacity to inhibit lipid peroxidation or to chelate metal ions that can catalyze oxidative reactions.

Anti-inflammatory Effects

The anti-inflammatory properties of the compound could be investigated in cell-based assays. For example, its ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages could be quantified.

Modulation of Specific Ion Channels

To assess potential cardiac liability or other off-target effects, the interaction of this compound with a panel of ion channels could be screened. A key channel of interest is the hERG (human Ether-à-go-go-Related Gene) potassium channel, as inhibition of this channel is associated with an increased risk of cardiac arrhythmias. Electrophysiological techniques, such as patch-clamp assays, would be employed to determine if the compound modulates the activity of these channels.

Potential Applications and Material Science Perspectives of 5 4 Bromo 2 Chlorophenoxy Methyl 2 Furoic Acid

Development as Platform Chemicals for Advanced Polymer Synthesis

The potential for 5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furoic acid as a platform chemical lies in its furan-dicarboxylic acid backbone, a structure analogous to well-researched bio-based monomers. Furan (B31954) platform chemicals (FPCs) are a cornerstone of the transition from petroleum-based to biomass-based chemical production, offering a pathway to a wide range of valuable molecules. rsc.org

Integration into Bio-based Monomer Architectures for Sustainable Materials

Bio-based monomers are increasingly sought after to create sustainable materials with reduced environmental impact. nih.gov Compounds like 2,5-furandicarboxylic acid (FDCA), derived from the dehydration of sugars, are prime examples of renewable building blocks for polymers. mdpi.com

The structure of this compound contains a furoic acid group, which is a key feature for polymerization. While not a simple di-acid like FDCA, its carboxylic acid function allows it to be integrated into polymer chains. The bulky, halogenated phenoxy side group could be leveraged to impart specific properties such as flame retardancy, thermal stability, or modified solubility to the final material. Its potential integration can be compared with established bio-monomers.

Table 1: Comparison of this compound with an Established Bio-based Monomer

Feature This compound (Hypothetical Monomer) 2,5-Furandicarboxylic Acid (FDCA) (Established Monomer)
Source Potentially derivable from biomass (furan moiety) and synthetic precursors. Derived from renewable biomass resources like fructose. mdpi.com
Key Functional Group(s) One carboxylic acid, ether linkage, aromatic halides (Br, Cl). Two carboxylic acids.
Potential Polymer Role Chain terminator or monofunctional monomer; could be modified to a diol for polyester/polycarbonate synthesis. Difunctional monomer for creating linear polyesters (e.g., PEF).

| Introduced Properties | Flame retardancy, high refractive index, hydrophobicity (due to halogenated aromatic group). | Rigidity, barrier properties, biodegradability. mdpi.com |

Synthesis of Novel Polymeric Materials (e.g., polycarbonates, polyesters) with Tailored Properties

Polyesters and polycarbonates are conventionally synthesized through the copolymerization of diols with di-acids or phosgene (B1210022) derivatives, respectively. nih.govrsc.org For this compound to be a building block for such polymers, it would first need to be chemically modified into a di-functional monomer, such as a diol.

A hypothetical synthetic pathway could involve the reduction of the carboxylic acid group to a primary alcohol, resulting in a furan-based diol. This new monomer could then be polymerized with a suitable co-monomer, like a dicarboxylic acid, to form novel polyesters. The properties of the resulting polymer would be heavily influenced by the rigid furan ring and the halogenated side group.

Table 2: Hypothetical Properties of Polymers Derived from this compound

Polymer Type Potential Co-monomer Expected Polymer Properties
Polyester Adipic acid, Succinic acid Increased glass transition temperature (Tg) due to rigid side group; potential for enhanced thermal stability and flame resistance.

| Polycarbonate | Phosgene or Diphenyl Carbonate | High refractive index; improved chemical resistance; likely amorphous nature due to the bulky, asymmetric side group. |

The inclusion of this complex monomer could lead to specialty polymers with tailored characteristics not achievable with conventional bio-based monomers like succinic acid or itaconic acid. d-nb.info

Role in Green Chemistry Processes and Sustainable Production

The principles of green chemistry emphasize the use of renewable feedstocks and the design of environmentally benign chemical processes. Furan-based compounds are central to this effort, as their precursors, such as furfural (B47365), can be produced directly from lignocellulosic biomass. rsc.orgrsc.org

Design and Implementation of Environmentally Benign Synthetic Route Development

The synthesis of this compound would typically involve reacting a derivative of 5-(hydroxymethyl)furoic acid (HMFA) with 4-bromo-2-chlorophenol (B165030). A green chemistry approach would focus on optimizing this process to minimize waste and energy consumption. This includes the use of biocatalysts or solid acid catalysts, aqueous reaction media, and processes that allow for easy separation and recycling of catalysts. rsc.orgrsc.org The industrial production of similar compounds, like furoic acid from furfural, is continuously being improved to enhance sustainability and yield. rsc.orgresearchgate.net

Contribution to the Sustainable Production of Chemical Building Blocks from Renewable Resources

The furan ring in this compound is a key bio-based structural motif. The starting material for many furanics is 5-hydroxymethylfurfural (B1680220) (HMF), a platform chemical produced from C6 sugars. researchgate.net The subsequent oxidation of HMF yields furan derivatives that serve as building blocks for a vast array of chemicals and materials. rsc.orgresearchgate.net

By utilizing a furan core, the synthesis of this compound contributes to the valorization of biomass. It represents a potential pathway for converting carbohydrates into advanced chemical intermediates that possess functionalities (e.g., aromatic halogens) typically associated with petrochemicals. This aligns with the broader goal of replacing fossil fuel feedstocks with renewable alternatives for the sustainable production of chemicals. rsc.orgrsc.org

Exploration of Integration into Advanced Materials and Technologies (e.g., functional coatings, biosensors)

While specific research on integrating this compound into advanced technologies is not available, its structure suggests potential applications. The presence of bromine and chlorine atoms on a phenyl ring, combined with the furan moiety, creates a unique combination of chemical properties.

For instance, halogenated organic compounds are known for their use in flame retardants and functional coatings to enhance durability and chemical resistance. Furthermore, certain brominated furanones—structurally related to the furan core of the target molecule—have been investigated for their ability to inhibit biofilm formation. nih.gov This suggests that polymers or surfaces functionalized with this compound could potentially be explored for anti-fouling or antimicrobial coatings. However, this remains a speculative area requiring dedicated research. The application in biosensors is not indicated by the available information.

Concluding Remarks and Future Research Trajectories

Strategic Directions for the Synthesis of Novel 5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furoic Acid Derivatives

The synthesis of novel derivatives of this compound is pivotal for exploring its structure-activity relationships (SAR). A strategic approach to synthesizing these new chemical entities would involve systematic modifications of the core molecule.

A plausible and efficient synthetic route to the parent compound likely involves a Williamson ether synthesis. This would entail the reaction of a salt of 4-bromo-2-chlorophenol (B165030) with a 5-(halomethyl)-2-furoate ester, followed by hydrolysis of the ester to yield the desired carboxylic acid. Key starting materials for this synthesis are commercially available or can be prepared using established methods. For instance, 5-(hydroxymethyl)furfural, a bio-based platform chemical, can be a precursor to the 5-(halomethyl)-2-furoate ester.

Future synthetic strategies for derivatives should focus on three primary areas of the molecule:

The Carboxylic Acid Group: Conversion of the carboxylic acid to various esters, amides, or other bioisosteres could significantly impact the compound's pharmacokinetic and pharmacodynamic properties.

The Phenoxy Moiety: Systematic variation of the halogen substituents on the phenyl ring is crucial. This includes altering the position and nature of the halogens (e.g., replacing bromine with fluorine or iodine) or introducing other electron-withdrawing or electron-donating groups.

A combinatorial chemistry approach, coupled with high-throughput screening, could accelerate the discovery of derivatives with enhanced biological activity or novel material properties.

Opportunities for Advanced Computational Modeling in Predictive Biology and Lead Optimization

Advanced computational modeling offers a powerful toolkit for accelerating the research and development process for derivatives of this compound. These in silico methods can provide valuable insights into the molecule's behavior and guide the synthesis of more potent and selective compounds.

Predictive Biology:

Molecular Docking: By creating computational models of potential biological targets, molecular docking simulations can predict the binding affinity and mode of interaction of the furoic acid derivatives. This can help in identifying the most promising biological targets for this class of compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of derivatives with their biological activity. These models can then be used to predict the activity of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts.

Lead Optimization:

Pharmacophore Modeling: This technique can identify the key structural features responsible for the biological activity of the lead compound. This information is invaluable for designing new derivatives with improved potency and selectivity.

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the derivatives. This early-stage assessment can help in identifying compounds with favorable drug-like properties and avoiding potential liabilities.

The integration of these computational approaches can significantly reduce the time and cost associated with drug discovery and materials development by providing a rational basis for molecular design.

Unraveling Comprehensive Biological Mechanisms and Structure-Function Relationships at the Molecular Level

A thorough understanding of the biological mechanisms of action and the structure-function relationships of this compound and its derivatives is paramount for their rational development.

Elucidating Biological Mechanisms:

Initial broad-spectrum biological screening can help identify the general biological activities of these compounds, such as antimicrobial, anti-inflammatory, or anticancer effects. Furan-containing compounds have been shown to possess a wide range of biological activities. Once a promising activity is identified, more focused studies can be undertaken to elucidate the specific molecular targets and pathways involved. Techniques such as target-based screening, proteomics, and genomics can be employed to identify the cellular components that interact with these compounds.

Structure-Function Relationships:

A systematic study of the structure-function relationships will involve synthesizing a library of derivatives with planned variations and evaluating their biological activity. Key structural features to investigate include:

The Role of Halogenation: The presence, type, and position of the halogen atoms on the phenyl ring are likely to be critical determinants of biological activity. Halogens can influence the lipophilicity, electronic properties, and metabolic stability of the molecule.

The Phenoxymethyl (B101242) Linker: The ether linkage and the methylene (B1212753) group provide a degree of conformational flexibility. Understanding how this flexibility influences binding to biological targets is important.

The Furoic Acid Moiety: The carboxylic acid group is a key functional group that can participate in hydrogen bonding and ionic interactions with biological receptors.

By correlating these structural modifications with changes in biological activity, a comprehensive understanding of the structure-function relationships can be established, paving the way for the design of more effective and specific therapeutic agents.

Expanding the Exploration of New Application Domains Beyond Current Scope, Including Niche Chemical and Materials Science Applications

Beyond its potential in the life sciences, this compound and its derivatives could find applications in niche areas of chemical and materials science. The unique combination of a furan (B31954) ring, a carboxylic acid, and a halogenated aromatic moiety provides a versatile platform for the development of novel materials.

Polymers and Advanced Materials:

Furoic acid and its derivatives are recognized as valuable bio-based monomers for the synthesis of polyesters and polyamides. The presence of the bulky and halogenated phenoxymethyl side chain in this compound could impart unique properties to polymers derived from it. These properties could include:

Enhanced Thermal Stability: The aromatic and halogenated components may increase the thermal stability of the resulting polymers.

Flame Retardancy: The presence of bromine and chlorine atoms could confer flame-retardant properties to the materials.

Modified Optical and Electronic Properties: The specific substituents could influence the refractive index, dielectric constant, and other optical and electronic properties of the polymers.

These polymers could find applications in specialty coatings, high-performance plastics, and electronic materials.

Niche Chemical Applications:

The functional groups present in this compound make it a potentially useful intermediate in organic synthesis. The carboxylic acid can be converted to a variety of other functional groups, and the halogenated aromatic ring can participate in cross-coupling reactions, allowing for the construction of more complex molecules. These could be of interest in the synthesis of agrochemicals, dyes, or other specialty chemicals.

Q & A

What synthetic routes are commonly employed for 5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furoic acid, and how can reaction conditions be optimized for improved yield and purity?

Basic Research Question
The synthesis typically involves coupling 4-bromo-2-chlorophenol with a furan-2-carboxylic acid derivative under basic conditions (e.g., NaOH or K₂CO₃) to facilitate nucleophilic substitution at the methylene bridge. Key parameters include solvent choice (polar aprotic solvents like DMF), temperature control (60–80°C), and stoichiometric ratios to minimize side reactions . Post-synthesis purification steps, such as recrystallization or column chromatography, are critical for achieving >95% purity. Systematic optimization via Design of Experiments (DoE) can identify interactions between variables like pH, catalyst concentration, and reaction time .

Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

Basic Research Question
High-resolution techniques are recommended:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for bromo/chloro groups, furan ring signals at δ 6.3–7.5 ppm) .
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks (expected m/z ~345–347 for [M+H]⁺, accounting for isotopic Br/Cl patterns).
  • HPLC-PDA : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .
    Cross-validation with FT-IR (e.g., C=O stretch at ~1700 cm⁻¹) and elemental analysis ensures structural consistency .

How can computational chemistry methods predict reactivity and optimize reaction pathways for synthesizing this compound?

Advanced Research Question
Quantum chemical calculations (e.g., DFT) can model transition states and intermediates to identify energetically favorable pathways. For example:

  • Reaction Path Search : Simulate nucleophilic attack of phenolate on the methylene group of furan derivatives to assess activation barriers .
  • Solvent Effects : Use COSMO-RS models to predict solvent interactions and optimize dielectric environments .
  • Regioselectivity Analysis : Evaluate electronic effects (e.g., electron-withdrawing Br/Cl substituents) on phenoxy group orientation using Fukui indices . Experimental validation via kinetic studies (e.g., varying substituent positions) can resolve computational predictions .

What methodologies address contradictions in spectroscopic data during structural elucidation?

Advanced Research Question
Contradictions often arise from overlapping signals (e.g., aromatic protons) or dynamic effects (e.g., rotamers). Strategies include:

  • 2D NMR (COSY, NOESY) : Resolve coupling patterns and spatial proximities, particularly for the methylene bridge and substituent orientations .
  • Variable Temperature NMR : Identify conformational flexibility by observing signal splitting at low temperatures .
  • X-ray Crystallography : Resolve ambiguities via single-crystal analysis, though bromine/chlorine substitution may complicate crystal packing .
  • Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., dichlorophenoxy derivatives) to isolate substituent-specific effects .

How does the compound’s stability vary under different storage and experimental conditions?

Advanced Research Question
Stability studies should assess:

  • Thermal Degradation : TGA/DSC to determine decomposition thresholds (likely >200°C due to aromatic stability) .
  • Photolytic Sensitivity : UV-Vis exposure tests to evaluate bromine/chlorine bond cleavage risks; recommend amber glass storage .
  • Hydrolytic Stability : pH-dependent hydrolysis studies (e.g., ester linkage in pro-drug derivatives) using LC-MS to track degradation products .
  • Oxidative Resistance : Reactivity with ROS (e.g., H₂O₂) under catalytic conditions to inform handling protocols .

What reactor design considerations are critical for scaling up synthesis while maintaining reproducibility?

Advanced Research Question
Lab-scale optimization should prioritize:

  • Mixing Efficiency : Use baffled reactors or microfluidic systems to ensure homogeneous mixing of immiscible phases (e.g., aqueous base/organic solvent) .
  • Heat Transfer : Jacketed reactors with precise temperature control (±2°C) to mitigate exothermic side reactions .
  • In-line Analytics : PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring of intermediate formation .
  • Catalyst Recovery : Immobilized base catalysts (e.g., polymer-supported K₂CO₃) to simplify purification and reduce waste .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furoic acid
Reactant of Route 2
5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.